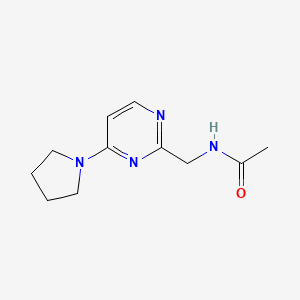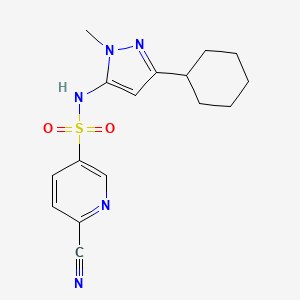![molecular formula C8H6N2O3 B2475735 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 1257901-69-1](/img/structure/B2475735.png)
1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1257901-69-1 . It has a molecular weight of 178.15 . The IUPAC name for this compound is 1-oxo-1,2-dihydropyrrolo [1,2-c]pyrimidine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h1-4H, (H,9,13) (H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications : The compound and its derivatives have been widely studied for their synthetic applications. Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, which are derivatives of tetrahydropyrimidine carboxylic acid, to develop methodologies for synthesizing pyrimido and thiazolo pyrimidines (Kappe & Roschger, 1989). Similarly, Abe (1987) described the synthesis of cyclohepta pyrrolo pyrimidin-4-ones, demonstrating the versatility of these compounds in organic synthesis (Abe, 1987).
Chemical Properties and Reactions : The chemical properties and reactions of these compounds have been explored in several studies. For instance, Ukrainets et al. (2009) focused on the synthesis and properties of pyrimidin-2-ylamides of hydroxyquinoline carboxylic acids, highlighting the compound's reactivity and potential for microbiological investigations (Ukrainets et al., 2009). Similarly, Stájer et al. (2006) investigated the retro Diels-Alder method for synthesizing pyrrolo pyrimidinediones, contributing to the understanding of reaction mechanisms in heterocyclic chemistry (Stájer et al., 2006).
Antitumor and Antifolate Properties : Some studies have explored the potential antitumor properties of pyrrolo pyrimidine derivatives. Wang et al. (2010) synthesized a series of pyrrolo pyrimidine antifolate inhibitors, demonstrating their potential for inhibiting purine biosynthesis and showing selectivity for certain cellular transport mechanisms (Wang et al., 2010). Liu et al. (2015) also synthesized a series of pyrrolo pyrimidines as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, illustrating their application in cancer treatment (Liu et al., 2015).
Diversity-Oriented Synthesis : Research by Marcotte et al. (2003) on functionalized pyrrolo pyrimidines demonstrates the utility of these compounds in diversity-oriented synthesis, a method used to create a variety of molecular structures for potential pharmacological use (Marcotte et al., 2003).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h1-4H,(H,9,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHLMUTYELRQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=C(NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)


![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)
![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)





